molecular formula C13H21N5 B6629990 N-[(1-tert-butylpyrazol-4-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine

N-[(1-tert-butylpyrazol-4-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine

Cat. No. B6629990
M. Wt: 247.34 g/mol
InChI Key: MJBHXRDVHDNZEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-tert-butylpyrazol-4-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine, also known as TAK-242, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. TAK-242 is a selective inhibitor of Toll-like receptor 4 (TLR4), a crucial receptor involved in the innate immune response.

Mechanism of Action

N-[(1-tert-butylpyrazol-4-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine is a selective inhibitor of TLR4 signaling, which is activated by various ligands, including lipopolysaccharides (LPS). TLR4 signaling leads to the activation of the transcription factor NF-κB, which induces the expression of pro-inflammatory cytokines and chemokines. N-[(1-tert-butylpyrazol-4-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine binds to a specific site on TLR4, preventing its dimerization and subsequent activation of NF-κB. N-[(1-tert-butylpyrazol-4-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine has been shown to inhibit TLR4 signaling in various cell types, including macrophages, dendritic cells, and epithelial cells.
Biochemical and Physiological Effects:
N-[(1-tert-butylpyrazol-4-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine has been shown to have potent anti-inflammatory effects in various animal models of disease. In a mouse model of sepsis, N-[(1-tert-butylpyrazol-4-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine treatment reduced the production of pro-inflammatory cytokines and improved survival rates. In a mouse model of inflammatory bowel disease, N-[(1-tert-butylpyrazol-4-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine treatment reduced the severity of colitis and improved histological scores. N-[(1-tert-butylpyrazol-4-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine has also been shown to have anti-atherosclerotic effects in a mouse model of atherosclerosis, reducing plaque size and inflammation in the arterial wall. In addition, N-[(1-tert-butylpyrazol-4-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine has been shown to have anti-tumor effects in various cancer cell lines, inhibiting cell proliferation and inducing apoptosis.

Advantages and Limitations for Lab Experiments

N-[(1-tert-butylpyrazol-4-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine has several advantages as a research tool. It is a selective inhibitor of TLR4 signaling, allowing researchers to specifically study the role of TLR4 in various diseases. N-[(1-tert-butylpyrazol-4-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine has also been shown to have potent anti-inflammatory effects in various animal models of disease, making it a useful tool for studying the pathogenesis of inflammatory diseases. However, N-[(1-tert-butylpyrazol-4-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine has some limitations as a research tool. It is a small molecule inhibitor that may have off-target effects, and its efficacy may vary depending on the cell type and disease model used.

Future Directions

N-[(1-tert-butylpyrazol-4-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine has shown promise as a potential therapeutic agent for various diseases, and future research directions include optimizing its chemical structure to improve its potency and selectivity, and developing new analogs with improved pharmacokinetic properties. N-[(1-tert-butylpyrazol-4-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine has also been shown to have synergistic effects with other drugs, and future studies may investigate its use in combination therapy. In addition, N-[(1-tert-butylpyrazol-4-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine has been shown to have anti-tumor effects in various cancer cell lines, and future studies may investigate its potential as an anti-cancer agent.

Synthesis Methods

N-[(1-tert-butylpyrazol-4-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine can be synthesized using a multi-step process, starting from commercially available starting materials. The synthesis involves the formation of the pyrazole ring, followed by the introduction of the tert-butyl group and the pyrazolylmethyl group. The final step involves the coupling of the two pyrazole rings to form the desired product. The synthesis of N-[(1-tert-butylpyrazol-4-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine has been reported in several research articles, and the yield and purity of the compound can be optimized by modifying the reaction conditions.

Scientific Research Applications

N-[(1-tert-butylpyrazol-4-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine has been extensively studied for its potential therapeutic applications in various diseases. TLR4 is a crucial receptor involved in the innate immune response, and its activation can lead to the production of pro-inflammatory cytokines and chemokines. TLR4 signaling has been implicated in the pathogenesis of various diseases, including sepsis, inflammatory bowel disease, atherosclerosis, and cancer. N-[(1-tert-butylpyrazol-4-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine has been shown to inhibit TLR4 signaling and reduce the production of pro-inflammatory cytokines and chemokines, making it a potential therapeutic agent for these diseases.

properties

IUPAC Name

N-[(1-tert-butylpyrazol-4-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5/c1-10(12-7-15-16-8-12)14-5-11-6-17-18(9-11)13(2,3)4/h6-10,14H,5H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBHXRDVHDNZEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CNN=C1)NCC2=CN(N=C2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.